(3Z)-3-{[(3-methylphenyl)amino]methylidene}-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione
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Overview
Description
The compound (3Z)-3-{[(3-methylphenyl)amino]methylidene}-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a complex organic molecule that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a benzothiazine core, which is a bicyclic system containing both sulfur and nitrogen atoms, along with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{[(3-methylphenyl)amino]methylidene}-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves multi-step organic reactions One common approach is the condensation of 3-methylbenzaldehyde with 3-methylphenylamine to form an imine intermediate This intermediate then undergoes cyclization with 2-aminobenzenethiol to form the benzothiazine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-{[(3-methylphenyl)amino]methylidene}-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
(3Z)-3-{[(3-methylphenyl)amino]methylidene}-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione: has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3Z)-3-{[(3-methylphenyl)amino]methylidene}-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-{[(4-methylphenyl)amino]methylidene}-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione
- (3Z)-3-{[(2-methylphenyl)amino]methylidene}-1-[(2-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione
Uniqueness
The uniqueness of (3Z)-3-{[(3-methylphenyl)amino]methylidene}-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione lies in its specific substitution pattern and the resulting chemical properties
Properties
IUPAC Name |
(3Z)-3-[(3-methylanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-17-7-5-9-19(13-17)16-26-22-12-4-3-11-21(22)24(27)23(30(26,28)29)15-25-20-10-6-8-18(2)14-20/h3-15,25H,16H2,1-2H3/b23-15- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWFXFFJHQWGIW-HAHDFKILSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC(=C4)C)S2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NC4=CC=CC(=C4)C)/S2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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